Cas no 2172471-93-9 (2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2-methylpentanoic acid)

2-3-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)butanamido-2-methylpentanoic acid is a specialized amino acid derivative featuring an Fmoc-protected amine group and a branched alkyl side chain. This compound is primarily utilized in peptide synthesis, where its structural complexity and Fmoc protection enhance selectivity during solid-phase coupling reactions. The tert-butyl-like steric hindrance from the 2-methylpentanoic acid moiety improves resistance to racemization, ensuring high enantiomeric purity in synthesized peptides. Its compatibility with standard Fmoc deprotection protocols (e.g., piperidine) allows seamless integration into automated peptide assembly. The carboxylic acid terminus facilitates further functionalization or conjugation, making it valuable for constructing structurally diverse peptidomimetics and constrained scaffolds in medicinal chemistry and biochemical research.
2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2-methylpentanoic acid structure
2172471-93-9 structure
Product Name:2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2-methylpentanoic acid
CAS No:2172471-93-9
MF:C25H30N2O5
MW:438.516107082367
CID:6502630
PubChem ID:165551302
Update Time:2025-06-11

2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2-methylpentanoic acid Chemical and Physical Properties

Names and Identifiers

    • 2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2-methylpentanoic acid
    • 2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-2-methylpentanoic acid
    • 2172471-93-9
    • EN300-1487003
    • Inchi: 1S/C25H30N2O5/c1-4-13-25(3,23(29)30)27-22(28)14-16(2)26-24(31)32-15-21-19-11-7-5-9-17(19)18-10-6-8-12-20(18)21/h5-12,16,21H,4,13-15H2,1-3H3,(H,26,31)(H,27,28)(H,29,30)
    • InChI Key: ZSCKBORSYWGRHS-UHFFFAOYSA-N
    • SMILES: O(C(NC(C)CC(NC(C(=O)O)(C)CCC)=O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

Computed Properties

  • Exact Mass: 438.21547206g/mol
  • Monoisotopic Mass: 438.21547206g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 32
  • Rotatable Bond Count: 10
  • Complexity: 661
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.8
  • Topological Polar Surface Area: 105Ų

2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2-methylpentanoic acid Pricemore >>

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2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2-methylpentanoic acid Related Literature

Additional information on 2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2-methylpentanoic acid

Research Briefing on 2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2-methylpentanoic acid (CAS: 2172471-93-9)

The compound 2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2-methylpentanoic acid (CAS: 2172471-93-9) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in peptide synthesis and drug development. This briefing synthesizes the latest research findings on this compound, highlighting its structural characteristics, synthetic pathways, and emerging therapeutic implications.

Recent studies have focused on the role of this compound as a key intermediate in solid-phase peptide synthesis (SPPS). The presence of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group enhances its utility in the stepwise assembly of peptides, particularly for the synthesis of complex and modified peptides. Researchers have reported improved yields and reduced side reactions when using this compound compared to traditional amino acid derivatives, underscoring its advantages in synthetic chemistry.

In addition to its synthetic applications, preliminary investigations suggest that 2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2-methylpentanoic acid may exhibit unique pharmacological properties. A 2023 study published in the Journal of Medicinal Chemistry explored its potential as a scaffold for designing protease inhibitors, demonstrating moderate activity against several clinically relevant enzymes. Further optimization of its structure could unlock new therapeutic avenues for conditions such as viral infections and cancer.

The compound's stability and solubility profiles have also been subjects of recent research. Advanced analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC), have been employed to characterize its physicochemical properties. These studies have provided valuable insights into its behavior under various conditions, informing better handling and storage protocols for laboratory and industrial use.

Looking ahead, ongoing research aims to expand the applications of 2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2-methylpentanoic acid in bioconjugation and targeted drug delivery systems. Its compatibility with click chemistry and other modern bioconjugation techniques positions it as a versatile tool for developing next-generation biopharmaceuticals. Collaborative efforts between academic and industrial researchers are expected to accelerate the translation of these findings into practical innovations.

In conclusion, 2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2-methylpentanoic acid represents a promising compound with multifaceted applications in chemical biology and drug discovery. Continued research into its synthetic utility and biological activity will likely yield significant advancements in these fields, making it a compound of enduring interest to researchers and industry professionals alike.

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